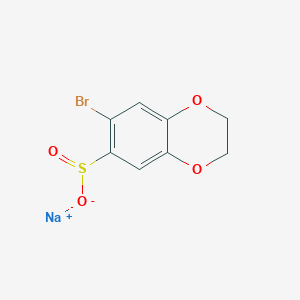![molecular formula C11H16BrNS B13212641 N-[(4-Bromothiophen-3-yl)methyl]cyclohexanamine](/img/structure/B13212641.png)
N-[(4-Bromothiophen-3-yl)methyl]cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Bromothiophen-3-yl)methyl]cyclohexanamine: is an organic compound with the molecular formula C₁₁H₁₆BrNS It is characterized by the presence of a brominated thiophene ring attached to a cyclohexanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Bromothiophen-3-yl)methyl]cyclohexanamine typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Intermediate: The brominated thiophene is then reacted with a suitable alkylating agent to introduce the cyclohexanamine moiety. This step often involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[(4-Bromothiophen-3-yl)methyl]cyclohexanamine can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), targeting the bromine atom or the amine group.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, alkoxides, bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃)
Major Products:
Oxidation: Oxidized derivatives of the thiophene ring
Reduction: Reduced forms of the compound with the bromine atom or amine group modified
Substitution: Substituted thiophene derivatives with various functional groups
Scientific Research Applications
Chemistry: N-[(4-Bromothiophen-3-yl)methyl]cyclohexanamine is used as a building block in organic synthesis. Its brominated thiophene ring makes it a valuable intermediate for the synthesis of more complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to be used in the design of novel bioactive compounds.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development. Researchers investigate its potential pharmacological properties and its ability to interact with specific biological targets.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its brominated thiophene ring imparts desirable electronic properties to these materials.
Mechanism of Action
The mechanism of action of N-[(4-Bromothiophen-3-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets. The brominated thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the cyclohexanamine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- N-[(4-Chlorothiophen-3-yl)methyl]cyclohexanamine
- N-[(4-Fluorothiophen-3-yl)methyl]cyclohexanamine
- N-[(4-Methylthiophen-3-yl)methyl]cyclohexanamine
Comparison: N-[(4-Bromothiophen-3-yl)methyl]cyclohexanamine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher electronegativity can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C11H16BrNS |
|---|---|
Molecular Weight |
274.22 g/mol |
IUPAC Name |
N-[(4-bromothiophen-3-yl)methyl]cyclohexanamine |
InChI |
InChI=1S/C11H16BrNS/c12-11-8-14-7-9(11)6-13-10-4-2-1-3-5-10/h7-8,10,13H,1-6H2 |
InChI Key |
POETXSOGKBDRGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2=CSC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


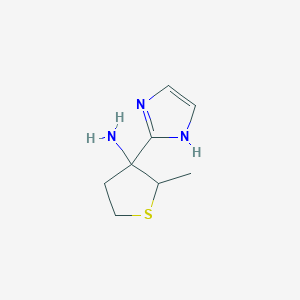
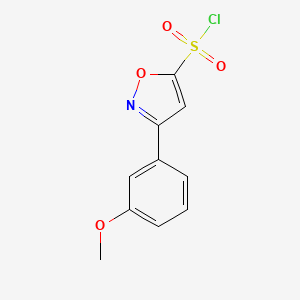
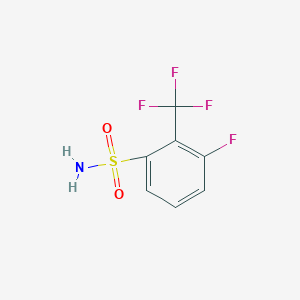
![4-{[(5-Bromo-2-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13212583.png)
![6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13212607.png)
![2-Bromo-N,N-diethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide](/img/structure/B13212611.png)
![2-[(propan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B13212617.png)

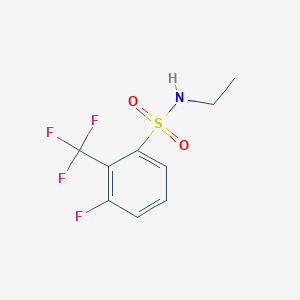
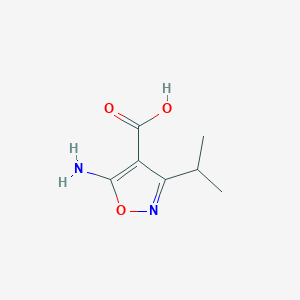
![3-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B13212626.png)


